7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine
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Overview
Description
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been reported to inhibit protein kinases , suggesting that 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine might also interact with similar targets.
Mode of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound might interact with its targets (possibly protein kinases) and inhibit their activity .
Biochemical Pathways
If we consider the potential inhibition of protein kinases, this could affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
If we consider the potential inhibition of protein kinases, this could result in altered cell growth, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to these receptors, it can inhibit their activity, thereby disrupting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with pyrrole under specific conditions to form the desired fused ring structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridine derivatives, which can have different biological activities and applications .
Scientific Research Applications
7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-B]pyridine
- 6-Chloro-1H-pyrrolo[2,3-B]pyridine
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine
Uniqueness: 7-Chloro-1H,2H,3H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the resulting biological activities. The chlorine atom at the 7th position and the fused pyridine-pyrrole ring system confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-5(1-3-9-6)2-4-10-7/h2,4,9H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRHVLBSXBIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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